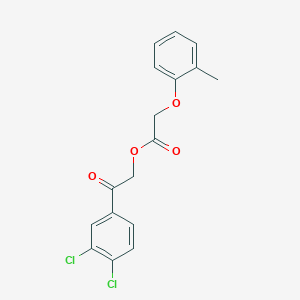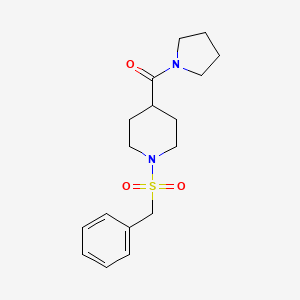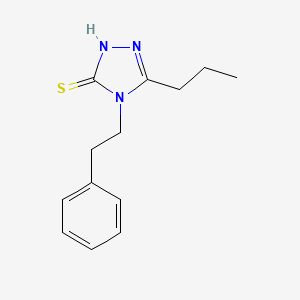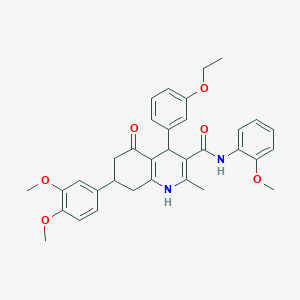
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylsulfonyl)acetamide
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylsulfonyl)acetamide is a compound of interest in pharmaceutical research due to its potential therapeutic properties. Recent studies have focused on its synthesis, characterization, and evaluation for various biological activities.
Synthesis Analysis
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylsulfonyl)acetamide involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride in an aqueous basic medium. This process is carefully controlled under specific pH conditions to yield the desired compound. Various derivatives have been synthesized to explore their biological activities, particularly as anti-diabetic and anti-inflammatory agents (Abbasi et al., 2023).
Molecular Structure Analysis
Structural analyses, including proton-nuclear magnetic resonance (1H-NMR) and infra-red spectroscopy (IR), confirm the proposed structures of synthesized compounds. The molecular structure is crucial for understanding the compound's interaction with biological targets and its overall reactivity (Abbasi et al., 2019).
Chemical Reactions and Properties
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylsulfonyl)acetamide undergoes further chemical reactions to yield various derivatives with potential biological activities. These reactions often involve the substitution of the acetamide group with different electrophiles, demonstrating the compound's versatility as a chemical precursor (Abbasi et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for the compound's formulation and application in drug development. The crystalline structure, analyzed through X-ray crystallography, provides insights into the compound's stability and interactions at the molecular level (Gowda et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with various nucleophiles and electrophiles, are critical for synthesizing targeted derivatives with specific biological activities. Studies have explored the compound's ability to undergo various chemical transformations, leading to novel compounds with potential as therapeutic agents (Abbasi et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation as Anti-diabetic Agents
A study by Abbasi et al. (2023) focused on synthesizing a series of new compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylsulfonyl)acetamide and evaluating their anti-diabetic potentials. The synthesized compounds demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes Abbasi et al., 2023.
Antimicrobial Activity
In another study, Fahim and Ismael (2019) investigated the antimicrobial activity of derivatives of N-(phenylsulfonyl)acetamide. The synthesized compounds displayed good antimicrobial activity, with some showing high activity towards various microbial strains. Computational calculations provided a good correlation between experimental and theoretical values, confirming the anticipated new compounds Fahim & Ismael, 2019.
Antimalarial and COVID-19 Drug Potential
Research by Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles for potential antimalarial activity and as COVID-19 drug candidates. The synthesized sulfonamides exhibited promising antimalarial activity and were characterized for their ADMET properties, demonstrating significant potential as therapeutic agents against these diseases Fahim & Ismael, 2021.
Inhibition of Enzymes
Abbasi et al. (2019) conducted a study on the enzyme inhibitory potential of sulfonamides incorporating benzodioxane and acetamide moieties. The compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE), highlighting their potential for therapeutic applications Abbasi et al., 2019.
Antifungal and Antibacterial Agents
Abbasi and colleagues (2020) reported the synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides and evaluated them for their antimicrobial and antifungal activities. Some compounds showed suitable antibacterial and antifungal potential, suggesting their use as promising antimicrobial agents Abbasi et al., 2020.
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c18-16(11-23(19,20)13-4-2-1-3-5-13)17-12-6-7-14-15(10-12)22-9-8-21-14/h1-7,10H,8-9,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOUZHIRKNKMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylsulfonyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-di-sec-butyl-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4580018.png)
![N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]nicotinamide](/img/structure/B4580031.png)


![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4580050.png)
![1-(4-{4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4580066.png)
![N-[4-({2-[(2-bromo-4-ethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B4580070.png)



![N-{[1-(2,3-dimethoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B4580119.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4580129.png)